The compound with the identifier 111366-38-2 is known as Luciferase. This enzyme plays a crucial role in bioluminescence, catalyzing the oxidation of luciferin in the presence of adenosine triphosphate (ATP) and molecular oxygen, resulting in light emission. Luciferase is predominantly sourced from various organisms, including fireflies and certain bacteria, and is widely used in scientific research, particularly in bioluminescent imaging and assays.
Luciferase is classified as an enzyme under the broader category of bioluminescent proteins. It is primarily derived from:
The enzyme's activity is highly specific to its substrate, luciferin, making it a valuable tool in molecular biology.
Luciferase is typically produced through recombinant DNA technology. The synthesis involves several key steps:
The molecular structure of luciferase can be complex, depending on its source. Generally, luciferases exhibit a globular protein structure with active sites that accommodate luciferin and ATP.
Luciferase catalyzes the following reaction:
The primary product, oxyluciferin, emits light in the yellow-green spectrum.
The mechanism by which luciferase catalyzes the reaction involves several steps:
Data on kinetics indicate that enzyme activity can be influenced by factors such as substrate concentration and temperature.
Luciferase has numerous scientific applications:
CAS Registry Number 111366-38-2 identifies a specific monoiodinated derivative of vasoactive intestinal peptide (VIP), a neuroendocrine signaling molecule. This compound is generated through site-specific iodination of tyrosine residues within the VIP structure. The systematic name is Tyrosine⁽¹²⁵I⁾-monoiodo-vasoactive intestinal peptide, reflecting the incorporation of iodine-125 at a defined tyrosine position (Tyr¹⁰ or Tyr²²). Its molecular formula is C₁₄₇H₂₂₆N₄₂O₄₄S⁺¹²⁵I
with an average molecular mass of approximately 3,326 g/mol (including the radioisotope).
Table 1: Chemical Identification of CAS 111366-38-2
Property | Value |
---|---|
CAS Registry Number | 111366-38-2 |
IUPAC Name | Tyrosine⁽¹²⁵I⁾-monoiodo-vasoactive intestinal peptide |
Molecular Formula | C₁₄₇H₂₂₆N₄₂O₄₄S⁺¹²⁵I |
Molecular Weight | ~3,326 g/mol |
Parent Compound | Vasoactive Intestinal Peptide (VIP; CAS 37221-79-7) |
Modification | Site-specific monoiodination (¹²⁵I) |
The peptide backbone consists of 28 amino acids, with iodination occurring at either Tyr¹⁰ or Tyr²². This modification alters the physicochemical properties—including polarity, hydrophobicity, and structural conformation—without disrupting the core peptide sequence required for receptor recognition [3] [9].
The discovery of CAS 111366-38-2 emerged from late 20th-century efforts to develop radiolabeled neuropeptides for receptor binding studies. In 1985, researchers first isolated monoiodinated VIP variants using high-performance liquid chromatography (HPLC) following chloramine-T-mediated iodination. Three primary forms were identified:
This purification enabled precise characterization of VIP’s receptor-binding domains. The compound became instrumental in mapping VIP receptor (VPAC) distribution in neural, gastrointestinal, and immune tissues, advancing understanding of neuroendocrine-immune crosstalk [9].
Monoiodinated VIP derivatives retain biological activity and are critical tools for studying VIP’s pleiotropic functions:
Table 2: Biological Activity of Monoiodinated VIP Fragments
Iodination Site | Relative Potency* vs. Native VIP | Primary Receptor Target | Functional Consequence |
---|---|---|---|
Tyr¹⁰ | 84–98% | VPAC₁/VPAC₂ | Unaltered cAMP stimulation |
Tyr²² | 138–148% | VPAC₂ | Enhanced receptor affinity & signaling |
*Measured by cAMP production in HT-29 colonic cells [3].
These fragments underpin therapeutic research for inflammatory/autoimmune disorders, though clinical applications remain investigational [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7